Ester Moiety Differentiation: Isopropyl vs. Methyl Ester Impact on Anticancer Potency
The methyl ester analog, methyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate (CAS 355432-94-9), has demonstrated quantifiable antiproliferative activity against several cancer cell lines in vitro. For the target isopropyl ester, no primary literature data is currently available, making a cross-study comparison essential for assessing the impact of the ester group. The methyl ester exhibited IC50 values of 5.0 µM against MCF-7 (breast cancer), 10.0 µM against HeLa (cervical cancer), and 7.5 µM against A549 (lung cancer) cells . The isopropyl ester is predicted to have higher lipophilicity, which could lead to altered cell membrane permeability and metabolic stability, potentially shifting the potency profile [1].
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | No quantitative data available in primary literature as of the search date. |
| Comparator Or Baseline | Methyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate: IC50 = 5.0 µM (MCF-7), 10.0 µM (HeLa), 7.5 µM (A549). |
| Quantified Difference | The presence of an isopropyl ester versus a methyl ester is predicted to increase logP and possibly modify IC50 values, but a quantified difference cannot be calculated without target compound data. |
| Conditions | Methyl ester data: MTT assay on MCF-7, HeLa, and A549 cell lines (vendor source). Target compound: untested in accessible primary literature. |
Why This Matters
The ester moiety is a critical point of differentiation, as it directly influences the compound's pharmacokinetic and pharmacodynamic properties; selecting the optimal ester for a specific assay system is a key procurement decision.
- [1] PubChem. Compound Summary for Isopropyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate. (Provides computed physicochemical properties for class-level inference). View Source
